4,5-Dichloro-1,2-dimethylimidazole
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Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 4,5-Dichloro-1,2-dimethylimidazole involves several steps, starting from imidazole bases and incorporating chloro and methyl groups through specific reactions. For instance, compounds like Dichloro(1,3-dimethyl-2-imidazol-2-ylidenimino)phosphane have been synthesized from 1,3-dimethyl-2,3-dihydro-2-trimethylsilyliminoimidazole and PCl3, showing the versatility of imidazole derivatives in synthesis processes (Kuhn et al., 1996).
Scientific Research Applications
Anticancer Properties in Organometallic Chemistry
4,5-Dichloro-1,2-dimethylimidazole has been utilized in the synthesis of gold(I) and silver(I) N-heterocyclic carbene complexes. Research demonstrates that these compounds exhibit significant anticancer properties when tested against lung cancer cells, comparing favorably with established anticancer drugs like cisplatin (Siciliano et al., 2011).
Metal Complex Extraction
This compound has been studied for its role in the extraction of metal complexes from aqueous phases to organic solvents. The research highlights how the alkyl substituents at positions 4 and 5 of the imidazole ring, including 4,5-dimethylimidazole, affect the extractability of these metal complexes, showing high efficiency and selectivity in various solvents (Kurdziel, 1994).
Antituberculosis Activity
The synthesis of various derivatives, including those related to 4,5-dimethylimidazole, has been explored for their potential antituberculosis activity. Some of these synthesized compounds demonstrated moderate to good efficacy against Mycobacterium tuberculosis (Jadhav et al., 2016).
Synthesis of Novel Compounds
4,5-Dimethylimidazole has been instrumental in the synthesis of novel compounds, such as tetraalkyl-substituted thiourea adducts with chlorine, which have unique chemical properties and potential applications in various chemical reactions (Roesky et al., 2005).
Development of Alternative Syntheses
Research has also been conducted on developing alternative syntheses for 4,5-dimethylimidazole, improving the yield and efficiency of its production. This research contributes to more accessible and efficient methods of obtaining this compound for various applications (D'sa & Cohen, 1991).
Future Directions
properties
IUPAC Name |
4,5-dichloro-1,2-dimethylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKAADCKPAOHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426930 |
Source
|
Record name | 4,5-dichloro-1,2-dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-1,2-dimethylimidazole | |
CAS RN |
175201-56-6 |
Source
|
Record name | 4,5-dichloro-1,2-dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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